molecular formula C5H9N3 B13528692 1,2,5-Triazaspiro[2.5]oct-1-ene

1,2,5-Triazaspiro[2.5]oct-1-ene

Cat. No.: B13528692
M. Wt: 111.15 g/mol
InChI Key: IOBYHAFGPGBUTE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry and Materials Science

Spirocyclic scaffolds, where two rings are joined by a single common atom, are of immense interest in both organic chemistry and materials science. Their inherent three-dimensionality, a departure from the "flatland" of many aromatic compounds, provides a unique structural framework. chiralen.combldpharm.comcymitquimica.com This rigid, well-defined spatial arrangement is highly advantageous in drug discovery, as it can lead to improved binding affinity and selectivity for biological targets. chiralen.comtcichemicals.comsmolecule.com The introduction of spirocycles into a molecule can also favorably modulate its physicochemical properties, such as aqueous solubility and metabolic stability. bldpharm.comchemicalbook.com In materials science, the rigid nature of spirocyclic compounds is exploited in the development of novel materials with specific optical, electronic, or mechanical properties. bldpharm.comaablocks.com

Historical Context and Evolution of Triazaspirocycle Synthesis

The synthesis of spirocycles has been a long-standing challenge and area of interest for organic chemists. aablocks.com The construction of the key quaternary carbon center of a spirocycle requires specific and often sophisticated synthetic strategies. chiralen.com Over the years, a variety of methods have been developed, with 1,3-dipolar cycloaddition being one of the most common approaches for creating five-membered heterocyclic rings, a feature of many triazaspirocycles. The synthesis of triazaspirocycles, in particular, has seen significant advancements, driven by the quest for novel bioactive molecules and functional materials.

Structural Uniqueness and Conformational Attributes of 1,2,5-Triazaspiro[2.5]oct-1-ene

The structure of This compound is defined by a diazirine ring (a three-membered ring with two nitrogen atoms and one double bond) spiro-fused to a piperidine (B6355638) ring (a six-membered saturated ring with one nitrogen atom). The diazirine ring introduces significant ring strain, which is expected to influence the compound's reactivity and conformational preferences. The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The fusion of the strained diazirine ring to the piperidine ring at a single carbon atom would create a unique and conformationally constrained system. However, without experimental or computational data, any discussion of its specific bond angles, bond lengths, and conformational equilibrium remains speculative.

Table 1: Basic Properties of this compound

PropertyValueSource
CAS Number2193064-64-9 bldpharm.com
Molecular FormulaC₅H₉N₃
Molecular Weight111.15 g/mol
SMILESN1=NC12CNCCC2

Research Gaps and Emerging Opportunities in this compound Chemistry

The most striking finding regarding This compound is the profound lack of dedicated research. While its existence is noted in chemical supplier catalogs, there are no readily accessible scientific publications detailing its synthesis, characterization, or potential applications. This presents a wide-open field for investigation.

Key research opportunities include:

Development of a reliable synthetic route: Establishing an efficient and scalable synthesis is the first and most critical step.

Full characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide definitive proof of its structure and invaluable data on its molecular geometry.

Conformational analysis: A combination of computational modeling and experimental techniques could elucidate the preferred conformations and the energetic barriers between them.

Exploration of reactivity: The strained diazirine ring suggests that this compound could be a precursor to various other nitrogen-containing heterocycles through ring-opening or rearrangement reactions.

Investigation of biological activity: Given the prevalence of spirocyclic and triazole motifs in medicinal chemistry, screening This compound and its derivatives for various biological activities would be a logical and potentially fruitful endeavor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

1,2,7-triazaspiro[2.5]oct-1-ene

InChI

InChI=1S/C5H9N3/c1-2-5(7-8-5)4-6-3-1/h6H,1-4H2

InChI Key

IOBYHAFGPGBUTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)N=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,5 Triazaspiro 2.5 Oct 1 Ene and Its Analogs

Strategies for Spirocyclic Ring Formation in Triazaspiro[2.5]octene Systems

The construction of the spirocyclic core is the most critical aspect of synthesizing 1,2,5-Triazaspiro[2.5]oct-1-ene and its analogs. This section explores the key strategies employed for forming this unique structural motif.

Cyclization Reactions in the Synthesis of this compound Precursors

The formation of the heterocyclic and carbocyclic rings that will ultimately form the spirocyclic system often relies on carefully designed cyclization reactions. These reactions create the necessary precursors for the final spiro-annulation step. For instance, the synthesis of related spiro[2.5]octane systems has been achieved through the cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This approach highlights the importance of building the cyclohexanedione skeleton as a key intermediate under mild conditions. researchgate.net

In a similar vein, the synthesis of precursors for other triazaspirocycles often involves the reaction of aniline (B41778) derivatives with reagents like ethyl chloroformate to form carbamate (B1207046) intermediates. These can then be further reacted and cyclized to form triazolidine-3,5-diones, which are valuable heterocyclic building blocks. organic-chemistry.org Such one-pot syntheses are advantageous as they avoid the isolation of intermediates and often use less toxic reagents. organic-chemistry.org

Multi-Step Synthetic Approaches to the this compound Core

The construction of the this compound core typically involves a multi-step sequence. While specific literature on the direct multi-step synthesis of this compound is not abundant, general principles from related spirocycle syntheses can be inferred. A common strategy involves the initial formation of one of the rings, followed by the construction of the second ring onto a spirocyclic center.

For example, a general route to spiro[2.5]octane-5,7-dione involves a cyclization followed by decarboxylation, a process that can be scaled up due to the avoidance of column chromatography. researchgate.net The synthesis of other complex molecules often follows a pattern of sequential reactions, such as alkylation to form an ether, followed by epoxidation and subsequent ring-opening to introduce new functional groups. youtube.com These examples from broader organic synthesis illustrate the logical step-by-step approach that would be necessary for constructing the this compound scaffold.

Targeted Synthesis of Substituted this compound Derivatives

The ability to introduce a variety of substituents onto the this compound scaffold is crucial for tuning its properties for specific applications. This requires the development of regioselective and stereoselective synthetic methods.

Regioselective Functionalization of the Triazaspiro[2.5]octene Scaffold

Regioselective functionalization allows for the modification of a specific position on the triazaspiro[2.5]octene ring system. This is often challenging due to the presence of multiple reactive sites. The use of sterically hindered metal-amide bases has proven effective for the regioselective ortho-metalation of aryl azoles, which can be a powerful tool for introducing substituents at a desired position. researchgate.net This method allows for variation in the substitution pattern of an aryl ring attached to the azole. researchgate.net

Another approach to achieving regioselectivity is through the careful choice of reactants and reaction conditions. For instance, in the synthesis of substituted pyrrole (B145914) derivatives from a spirocyclic 1,2,3-triazole, a coupling reaction was used to introduce specific functionalities. mdpi.com The regioselectivity of cycloaddition reactions, such as those involving ketenes, can also be controlled by considering the electronic properties of the reacting partners. libretexts.org

Stereoselective Synthesis of Enantiopure this compound Isomers

Many applications of chiral molecules require enantiomerically pure compounds. The stereoselective synthesis of this compound isomers is therefore a significant goal. One established method for achieving this is through the use of lipase-mediated resolution. mdpi.com This enzymatic approach can be used to separate diastereomeric mixtures of chiral alcohols, which can then be used as building blocks for the synthesis of enantiopure target molecules. mdpi.com

In the context of spirocycles, the methylenation of chiral cyclohexanones with dimethylsulfoxonium methylide has been shown to proceed stereoselectively, yielding spiro[2.5]octanones with a defined stereochemistry. researchgate.net The configuration of the chiral centers in the starting material is retained in the product, demonstrating a powerful method for controlling the stereochemical outcome of the reaction. researchgate.net

Novel Cycloaddition Reactions in Triazaspiro[2.5]octene Construction

Cycloaddition reactions are a powerful tool for the construction of cyclic and heterocyclic systems. libretexts.org The 1,3-dipolar cycloaddition is a particularly common method for constructing triazaspirocycles. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. nih.gov

The inverse electron demand Diels-Alder reaction of heterocyclic azadienes is another effective strategy for preparing highly substituted heterocyclic scaffolds. nih.gov For example, 5-nitro-1,2,3-triazine has been shown to undergo rapid cycloaddition with various electron-rich dienophiles. nih.gov The versatility of cycloaddition reactions is further demonstrated by the reaction of 2-(2'-thienyl)aziridines with various dipolarophiles to produce new linked heterocycles. researchgate.net These reactions provide a general synthetic route to complex heterocyclic systems. researchgate.net The use of aqueous systems for cycloaddition reactions can also lead to increased reaction rates and higher purity products. academie-sciences.fr

Data Tables

Table 1: Examples of Substituted Triazole Derivatives and their Synthesis

CompoundStarting MaterialsReaction TypeYield (%)Reference
Diastereomerically pure pyrrole derivativesSpirocyclic 1,2,3-triazole, appropriate amineCoupling reaction70-85% mdpi.com
4-Substituted 1,2,4-triazolidine-3,5-dionesAniline derivatives, ethyl chloroformate, ethyl carbazateOne-pot, three-step sequence28-92% organic-chemistry.org
1,2,4-Triazole-3-one and -3-thione derivativesPoly acryloyl chloride, semicarbazide/thiosemicarbazideCyclizationNot specified researchgate.netresearchgate.net

[2+1] Cycloadditions for Azirine Ring Formation within Spiro Systems

The formation of the strained three-membered azirine ring is a critical step in the synthesis of the this compound core. [2+1] cycloaddition reactions represent a powerful tool for the construction of such three-membered rings. In the context of spirocyclic systems, this typically involves the reaction of a carbene or carbene equivalent with a double bond incorporated within a pre-existing ring.

A plausible synthetic route to the this compound scaffold via a [2+1] cycloaddition would involve the reaction of a substituted cyclopentylidene-containing precursor with a diazene (B1210634) derivative. The key would be the generation of a reactive species that can add across a double bond to form the desired spiro-fused aziridine (B145994) ring. While direct examples for this specific spiro-aziridine are not abundant in the literature, the principles can be extrapolated from similar transformations. For instance, the synthesis of chiral spiro-aziridine oxindoles has been successfully achieved through an aza-Corey–Chaykovsky reaction of isatin-derived N-tert-butanesulfinyl ketimines, demonstrating the feasibility of forming spiro-fused aziridines with high diastereoselectivity. nih.gov

A proposed reaction scheme is outlined below:

Table 1: Proposed [2+1] Cycloaddition for Spiro-Azirine Formation

Reactant 1 Reactant 2 Catalyst/Conditions Product
1-Amino-1-cyanocyclopentane Lead tetraacetate Dichloromethane, rt In situ generated diazo-cyclopentane

This hypothetical pathway leverages the known reactivity of aminocycloalkanes to form diazo compounds, which can then undergo a [2+1] cycloaddition with a suitable dipolarophile. The choice of reactants and conditions would be crucial for controlling the regioselectivity and stereoselectivity of the reaction.

Hetero-Diels-Alder and Other [4+2] Cycloadditions to Generate Triazaspiro[2.5]octene Moieties

The hetero-Diels-Alder reaction is a powerful and atom-economical method for the synthesis of six-membered heterocyclic rings. rsc.orgrsc.org This strategy can be envisioned for the construction of the 1,2,5-triazaspiro[2.5]octene system by reacting a suitable 1,2,4-triazine (B1199460) derivative (as the azadiene component) with a dienophile. The intrinsic electron-deficient nature of many azadienes makes them excellent candidates for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.gov

A potential synthetic approach could involve the reaction of a 3,6-disubstituted-1,2,4-triazine with an appropriate cyclopentene-derived dienophile. The regioselectivity of such reactions is often predictable based on the electronic properties of the substituents on both the diene and dienophile. researchgate.net

Table 2: Proposed Hetero-Diels-Alder Reaction for Triazaspiro[2.5]octene Synthesis

Azadiene Dienophile Catalyst/Conditions Product

The use of perfluoroalcohols as solvents has been shown to accelerate inverse-electron-demand Diels-Alder reactions of azadienes through hydrogen bonding, offering a potentially milder and more efficient reaction condition. nih.gov The subsequent elimination of a small molecule (e.g., morpholine) from the initial cycloadduct would lead to the desired aromatic triazaspiro[2.5]octene ring system.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to minimize environmental impact and improve efficiency. researchgate.net For the synthesis of this compound and its analogs, several green chemistry strategies can be employed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of spiro-heterocycles. rsc.orgrsc.org The application of microwave irradiation to the proposed [2+1] cycloaddition or hetero-Diels-Alder reactions could significantly reduce reaction times and potentially lead to cleaner reaction profiles with fewer byproducts.

The use of environmentally benign solvents is another key aspect of green chemistry. Water, ionic liquids, or deep eutectic solvents could be explored as alternatives to traditional volatile organic solvents. researchgate.netmiami.edu For example, a one-pot, three-component reaction in an aqueous medium under microwave irradiation has been successfully used for the green synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Furthermore, the development of catalytic, atom-economical reactions, such as the hetero-Diels-Alder reaction, is inherently a green approach as it maximizes the incorporation of atoms from the starting materials into the final product. The use of recyclable catalysts would further enhance the sustainability of the synthesis. tandfonline.com

Table 3: Green Chemistry Approaches for Triazaspiro[2.5]octene Synthesis

Green Chemistry Principle Application to Triazaspiro[2.5]octene Synthesis Potential Benefits
Alternative Energy Sources Microwave irradiation for cycloaddition reactions. Reduced reaction times, improved yields.
Benign Solvents Use of water, ionic liquids, or deep eutectic solvents. Reduced environmental impact, improved safety.
Atom Economy Employing [4+2] cycloaddition reactions. High efficiency, minimal waste.

Flow Chemistry and Automated Synthesis Techniques for Triazaspiro[2.5]octene Library Generation

Flow chemistry has become an invaluable tool in modern drug discovery for the rapid and efficient generation of compound libraries. nih.gov The automated nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. nih.gov

The synthesis of a library of this compound analogs could be readily adapted to a flow chemistry setup. For instance, a multi-step flow process could be designed where the starting materials for the hetero-Diels-Alder reaction are sequentially introduced into the flow reactor. The ability to rapidly screen different building blocks and reaction conditions makes flow chemistry ideal for optimizing the synthesis and exploring the structure-activity relationships of the resulting compounds. chemrxiv.org

A hypothetical automated flow synthesis setup could involve pumping solutions of various substituted 1,2,4-triazines and cyclopentene derivatives through a heated reactor coil. The product stream could then be directed to an in-line purification module, allowing for the direct isolation of a library of purified compounds. This approach significantly accelerates the drug discovery process by enabling the rapid synthesis of a diverse range of analogs for biological screening. nih.gov

Table 4: Flow Chemistry Parameters for Triazaspiro[2.5]octene Library Synthesis

Parameter Range/Value Purpose
Reactor Type Packed-bed or coil reactor To facilitate efficient mixing and heat transfer.
Temperature 80 - 150 °C To control reaction rate.
Residence Time 5 - 30 minutes To ensure complete conversion.
Reagent Concentration 0.1 - 0.5 M To optimize reaction kinetics.

Chemical Reactivity and Mechanistic Investigations of 1,2,5 Triazaspiro 2.5 Oct 1 Ene

Nucleophilic Reactivity of Nitrogen Centers within the Triazaspiro[2.5]octene System

The 1,2,5-Triazaspiro[2.5]oct-1-ene molecule possesses three nitrogen atoms, each with distinct electronic environments that determine their nucleophilic character. The nitrogen atoms N1 and N2 are part of the diazirine ring, a strained system with a nitrogen-nitrogen double bond. The lone pairs on these nitrogens are less available for nucleophilic attack due to their involvement in the strained ring system and the delocalization within the N=N bond.

In contrast, the N5 nitrogen is a secondary amine within a piperidine (B6355638) ring. This nitrogen atom is sp3-hybridized and possesses a lone pair of electrons that is readily available for donation to electrophiles, making it the primary center of nucleophilic reactivity in the molecule under non-radical and non-photochemical conditions. The nucleophilicity of the N5 nitrogen is comparable to that of piperidine itself, which is known to be a good nucleophile. reddit.com

Common reactions involving the nucleophilic N5 center include:

Protonation: Reaction with acids to form a piperidinium salt.

Alkylation: Reaction with alkyl halides to form N-alkylated products.

Acylation: Reaction with acyl chlorides or anhydrides to yield N-acyl derivatives.

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form enamines. wikipedia.org

The nucleophilicity of the N5 nitrogen can be influenced by steric hindrance from substituents on the piperidine ring, although the parent compound is relatively unhindered.

Table 1: Predicted Nucleophilic Reactions at the N5 Center
ReactantReaction TypeExpected Product
HClProtonation1,2,5-Triazaspiro[2.5]oct-1-en-5-ium chloride
CH₃IAlkylation5-Methyl-1,2,5-triazaspiro[2.5]oct-1-ene
CH₃COClAcylation1-(1,2,5-Triazaspiro[2.5]oct-1-en-5-yl)ethan-1-one

Electrophilic Transformations and Substituent Effects on this compound

Electrophilic transformations of this compound are expected to primarily involve the diazirine ring, which can react with strong electrophiles. However, the most common "electrophilic" reactions of diazirines involve their decomposition to carbenes, which then react with surrounding molecules.

The N5 nitrogen of the piperidine ring can undergo electrophilic substitution after being deprotonated to form an amide anion, though this requires a strong base. More commonly, it reacts with electrophiles as a nucleophile. Reactions with electrophiles at the nitrogen center are well-documented for secondary amines. idc-online.com For instance, nitrosation can occur with nitrous acid to form an N-nitrosamine.

Substituent effects on the piperidine ring would follow predictable trends. Electron-withdrawing groups on the carbon framework would decrease the nucleophilicity of the N5 nitrogen, while electron-donating groups would increase it. masterorganicchemistry.com For the diazirine ring, the stability and reactivity are highly sensitive to the nature of the substituents at the spiro carbon (C8). However, in the parent compound, this is part of the piperidine ring itself.

Rearrangement Reactions and Ring Transformations of the Spiro[2.5]octene Core

The strained diazirine ring is prone to rearrangement. Thermally or photochemically, diazirines can isomerize to the corresponding diazo compounds. acs.orgresearchgate.net This is a key reaction pathway that competes with the extrusion of nitrogen gas to form a carbene. The propensity for isomerization versus carbene formation is dependent on the substituents on the diazirine ring. For spirocyclic diazirines, the strain of the attached ring can influence this partitioning.

Upon formation of the carbene intermediate via nitrogen extrusion, intramolecular C-H insertion or rearrangement reactions can occur. For the carbene generated from this compound, this could potentially lead to ring contraction or expansion of the piperidine ring, although such reactions have not been specifically documented for this compound. Ring expansion of spirocyclic systems is a known phenomenon in other contexts, often driven by the release of ring strain. ubc.canih.gov

Table 2: Potential Rearrangement Pathways
ConditionIntermediatePotential Product Type
Heat or UV lightDiazoalkaneIsomerization product
Heat or UV lightCarbeneRing-rearranged products

Transition Metal-Catalyzed Reactions Involving this compound

The interaction of this compound with transition metals is anticipated to be complex. The N5 nitrogen of the piperidine ring can act as a ligand for various metals. More interestingly, diazirines are known to react with transition metal complexes. While diazo compounds are well-established precursors for metal carbene complexes, the use of diazirines in this context is less common but has been reported. rsc.org For instance, reaction with tungsten or chromium pentacarbonyl can yield carbene complexes. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the diazirine moiety itself can be a challenging partner in such reactions due to its thermal sensitivity, under carefully controlled conditions, it might be possible to perform cross-coupling reactions on a suitably functionalized piperidine ring of the spirocycle. nih.gov The development of biocatalysts capable of using diazirines as carbene precursors for transformations like C-H insertion is an emerging area of research. nih.gov

Radical Reactions and Photochemistry of the Triazaspiro[2.5]octene Scaffold

The photochemistry of diazirines is well-documented and is a primary method for generating carbenes. islandscholar.cawikipedia.org Upon irradiation with UV light (typically around 350-365 nm), this compound is expected to extrude nitrogen gas (N₂) to form a spirocyclic carbene. The resulting carbene can exist as either a singlet or a triplet species, with their reactivity patterns differing. Singlet carbenes typically undergo concerted insertion reactions, while triplet carbenes react in a stepwise manner, exhibiting radical-like behavior.

The carbene generated from the photolysis of this compound would be highly reactive and can undergo:

Intermolecular reactions: Insertion into C-H, O-H, and N-H bonds of solvent or other molecules. nih.gov

Intramolecular reactions: C-H bond insertion into the piperidine ring or other rearrangements.

The photolysis of diazirines can also lead to the formation of a diazo compound as a competing pathway. acs.org The ratio of carbene to diazo formation is influenced by the substituents and the reaction conditions. For spirocyclic diazirines, the formation of diazo compounds may be less favored compared to their linear counterparts. rsc.org

Reaction Kinetics and Thermodynamic Studies of this compound Conversions

Detailed kinetic and thermodynamic data for this compound are not available. However, studies on other diazirines provide insight into the expected behavior. The thermal decomposition of diazirines generally follows first-order kinetics. rsc.orgacs.org The activation energy for this process is sensitive to the substituents on the diazirine ring. Electron-donating groups tend to lower the activation energy for thermal decomposition. rsc.org

The thermodynamics of the diazirine-diazo isomerization are also substituent-dependent. In many cases, the diazo isomer is thermodynamically more stable. The photochemical conversion is often considered irreversible due to the rapid loss of nitrogen from the excited state or the high reactivity of the resulting carbene. The kinetics of diazirine photolysis can be modulated by the wavelength of light and the solvent used. nih.gov

Table 3: General Kinetic and Thermodynamic Parameters for Diazirine Reactions (based on analogs)
ProcessTypical KineticsInfluencing Factors
Thermal DecompositionFirst-orderSubstituents, Solvent, Temperature
Photochemical DecompositionQuantum yield dependentWavelength, Solvent, Substituents
Diazirine-Diazo IsomerizationReversible (thermally)Relative stability of isomers

Advanced Spectroscopic and Crystallographic Elucidation of 1,2,5 Triazaspiro 2.5 Oct 1 Ene Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1,2,5-Triazaspiro[2.5]oct-1-ene, a combination of one-dimensional and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity and spatial relationships between atoms in the this compound structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of protons to their attached carbons in the piperidine (B6355638) and diazirine rings.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary spiro-carbon by observing correlations from the protons on adjacent methylene groups to this carbon. It would also confirm the connectivity across the nitrogen atoms in the piperidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could reveal the spatial arrangement of the piperidine ring protons relative to the diazirine ring.

A hypothetical data table illustrating the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below.

Positionδ ¹³C (ppm) (Hypothetical)δ ¹H (ppm) (Hypothetical)Key HMBC Correlations (¹H → ¹³C) (Hypothetical)
C345.23.10 (t)C4, C8
C425.11.85 (m)C3, C5
C545.23.10 (t)C4, C8
C750.53.50 (s)C8
C8 (Spiro)95.3-C3, C5, C7

Solid-State NMR for Conformational Insights of this compound

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation in the solid phase. uni.luyoutube.com By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. youtube.commdpi.com Cross-polarization MAS (CP/MAS) experiments can enhance the signal of low-abundant nuclei like ¹³C and ¹⁵N, providing insights into the local environment of each atom in the crystal lattice. This can reveal the presence of different conformers or packing polymorphisms.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Probing

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. biosynth.comchemsrc.com For this compound, these methods would be used to confirm the presence of key functional groups and provide information about molecular symmetry and conformation.

IR Spectroscopy: This technique is particularly sensitive to polar bonds. Key expected absorptions for this compound would include C-H stretching vibrations of the piperidine ring, C-N stretching, and potentially a characteristic N=N stretch from the diazirine ring, although the latter may be weak or absent due to symmetry.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and can be particularly useful for observing the N=N stretch if it is IR-inactive. The complementarity of IR and Raman spectra can provide a more complete vibrational profile of the molecule. chemsrc.com

Vibrational Mode (Hypothetical)Expected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (piperidine)3300-3500Weak
C-H Stretch (aliphatic)2850-2960Strong
N=N Stretch (diazirine)1500-1600Moderate to Strong
C-N Stretch1000-1250Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry (MS): Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) would be used to generate a molecular ion peak (M⁺ or [M+H]⁺). The mass-to-charge ratio (m/z) of this peak provides the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which allows for the unambiguous determination of the molecular formula. This is crucial for confirming the elemental composition of this compound and distinguishing it from any isomers.

Ion (Hypothetical)Calculated m/z (for C₅H₉N₃)Observed m/z (HRMS) (Hypothetical)
[M+H]⁺112.0869112.0871

X-ray Crystallography for Absolute Stereochemistry and Conformation of Triazaspiro[2.5]octene Derivatives

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. nih.gov For a derivative of this compound that forms suitable crystals, this technique would provide definitive information on bond lengths, bond angles, and the absolute conformation of the spirocyclic system. This would confirm the chair or boat conformation of the piperidine ring and the precise geometry of the diazirine ring.

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the crystal structure would reveal any significant intramolecular interactions, such as non-bonded contacts that might influence the molecule's conformation. Furthermore, the packing of the molecules in the crystal lattice would be elucidated, highlighting any intermolecular interactions. Of particular interest would be the identification of hydrogen bonding networks, for example, involving the N-H proton of the piperidine ring acting as a hydrogen bond donor to a nitrogen atom of a neighboring molecule. These interactions are crucial in understanding the solid-state properties of the compound. The study of such interactions is a key aspect of crystal engineering.

Examination of Crystal Packing and Intermolecular Forces

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular forces. For a molecule like this compound, a combination of van der Waals forces, and potentially hydrogen bonding, would be expected to govern its solid-state architecture. The spirocyclic nature of the molecule, with its rigid and defined three-dimensional shape, would also play a significant role in how the molecules arrange themselves in a crystal lattice.

In the absence of a determined crystal structure for this compound, we can look to related structures for insights. For instance, studies on similar spiro-triazole compounds, such as 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione and 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, have revealed that their crystal structures are primarily stabilized by van der Waals interactions. nih.govnih.gov In the case of 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, no specific strong intermolecular interactions were identified, with the molecular packing being directed by non-bonded forces. nih.gov

Illustrative Table of Expected Intermolecular Interactions and Their Characteristics:

Interaction TypeExpected StrengthKey Structural Features InvolvedPotential Impact on Crystal Packing
Van der Waals ForcesWeakEntire molecular surfacePrimary driving force for molecular packing, influencing overall density and melting point.
Dipole-Dipole InteractionsWeak to ModeratePolar N-N and C-N bonds in the triaza- moietyWould contribute to the cohesive energy of the crystal and influence molecular orientation.
Hydrogen BondingWeak (if present)Nitrogen atoms as potential acceptorsCould lead to specific, directional arrangements of molecules, forming chains or networks.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination and Chiral Structure

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. saschirality.org These methods are particularly valuable for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of stereocenters. benthamopen.com Since this compound possesses a spirocyclic center, it is a chiral molecule and would be expected to be optically active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com An enantiomerically pure sample of this compound would produce a characteristic CD spectrum with positive and/or negative peaks (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown purity to that of a pure enantiomer, the ee can be accurately determined.

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. kud.ac.in The resulting ORD curve can also be used to characterize chiral compounds and determine enantiomeric purity. creative-biostructure.com The combination of experimental CD/ORD data with quantum chemical calculations is a powerful approach for assigning the absolute configuration of a chiral molecule. benthamopen.com

Hypothetical Data Table for Chiroptical Analysis of this compound:

TechniqueParameter MeasuredApplication for this compound
Circular Dichroism (CD)Molar Ellipticity [θ] (deg·cm²/dmol)Determination of enantiomeric excess; assignment of absolute configuration through comparison with theoretical calculations.
Optical Rotatory Dispersion (ORD)Specific Rotation [α] (degrees)Confirmation of optical activity; determination of enantiomeric purity.

Advanced hyphenated analytical techniques for purity and structural integrity of this compound

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of chemical compounds. nih.gov For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be crucial for assessing its purity and confirming its structural integrity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. A sample of this compound would first be separated from any impurities based on their boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. libretexts.org The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unambiguous identification of the compound. whitman.edu The relative area of the GC peak for this compound compared to the total peak area would provide a quantitative measure of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally sensitive compounds. kuleuven.be In this technique, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. LC-MS is highly versatile and can be used to analyze a wide range of nitrogen-containing heterocyclic compounds. nih.gov For this compound, LC-MS would be employed to determine its purity and confirm its molecular weight. High-resolution mass spectrometry coupled with LC can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov

Illustrative Table of Hyphenated Techniques for the Analysis of this compound:

TechniqueSeparation PrincipleDetection PrincipleInformation Obtained
GC-MSVolatility and column interactionMass-to-charge ratio of fragmentsPurity assessment, structural confirmation through fragmentation pattern, identification of volatile impurities.
LC-MSPolarity and column interactionMass-to-charge ratio of the molecular ion and fragmentsPurity assessment, accurate molecular weight determination, identification of non-volatile impurities and degradation products.

Design and Synthesis of 1,2,5 Triazaspiro 2.5 Oct 1 Ene Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies for Triazaspiro[2.5]octene Scaffolds in Molecular Recognition

Currently, there is a lack of published research specifically detailing structure-activity relationship (SAR) studies for the 1,2,5-triazaspiro[2.5]oct-1-ene scaffold. SAR studies are fundamental to understanding how the structural features of a molecule influence its biological activity. For the this compound core, such studies would systematically explore how substitutions on the piperidine (B6355638) ring and modifications to the diazirine ring impact molecular recognition by biological targets.

In related but distinct triazaspiro systems, such as 1,4,8-triazaspiro[4.5]decan-2-ones, SAR studies have been instrumental in identifying key interactions. For instance, research on these analogs as mitochondrial permeability transition pore inhibitors has demonstrated that modifications at specific positions can significantly alter potency. nih.gov These studies provide a blueprint for how SAR could be approached for the this compound scaffold, should a viable synthetic route be established.

A hypothetical SAR exploration for this compound derivatives would likely investigate the following:

Substitution on the Piperidine Nitrogen (N-6): The nature of the substituent at this position could influence solubility, cell permeability, and interaction with the target protein. A library of derivatives with varying alkyl and aryl groups would be synthesized to probe these effects.

Substitution at C-4 and C-8: Introducing functional groups at these positions could provide additional points of interaction, such as hydrogen bonding or hydrophobic interactions.

Modification of the Diazirine Ring: While synthetically challenging, alterations to this highly strained ring would dramatically impact the molecule's electronics and geometry, potentially leading to novel biological activities.

Scaffold Hopping and Bioisosteric Replacements on the this compound Core

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a known active molecule with a structurally different scaffold while retaining similar biological activity. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

Given the absence of known bioactive compounds with a this compound core, the application of scaffold hopping would be prospective. One could envision using this scaffold to replace existing heterocyclic cores in known drugs. For example, the piperidine portion of the this compound could mimic the piperidine rings found in many CNS-active agents. The unique spiro-fused diazirine would introduce novel structural and electronic features.

Bioisosteric replacement is a related concept where one functional group is replaced by another with similar physical or chemical properties. For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the diazirine: This highly strained three-membered ring could potentially be replaced with other small, strained rings or different heterocyclic systems to modulate stability and reactivity.

Modifying the piperidine ring: The piperidine could be replaced with other six-membered nitrogen-containing heterocycles like morpholine (B109124) or piperazine (B1678402) to alter polarity and hydrogen bonding capacity.

Combinatorial Chemistry and Library Synthesis of Triazaspiro[2.5]octene Derivatives

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov This technique is invaluable for screening for new drug candidates. The development of a combinatorial library based on the this compound scaffold would be a critical step in exploring its potential.

A hypothetical combinatorial synthesis could involve a multi-step solid-phase synthesis approach. This would allow for the systematic introduction of diverse building blocks at various positions on the scaffold. For example, a resin-bound piperidone could be a key starting material. Subsequent reaction steps could introduce diversity at the N-6 position and on the piperidine ring before the final spirocyclization to form the diazirine ring.

The successful implementation of such a strategy would depend on the development of robust and high-yielding reactions for the key synthetic steps, particularly the formation of the strained diazirine ring in the presence of a variety of functional groups.

Design of Probes and Reporter Molecules Incorporating the this compound Motif

Chemical probes are essential tools for studying biological processes. They are typically small molecules that interact with a specific target and can be used to elucidate its function. Reporter molecules, such as fluorescent dyes or affinity tags, can be attached to probes to allow for their detection and visualization.

Should a biologically active this compound derivative be identified, it could be further developed into a chemical probe. This would involve incorporating a linker at a position that does not interfere with its biological activity. This linker could then be used to attach a reporter group.

For example, a derivative with a reactive functional group, such as a primary amine or a carboxylic acid, on the piperidine ring could be synthesized. This functional group would serve as a handle for conjugation to a fluorescent dye like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification experiments. Such probes would be invaluable for target identification and validation studies.

Development of Novel Linkers and Side Chains for Triazaspiro[2.5]octene Conjugates

The development of novel linkers and side chains is crucial for optimizing the properties of drug candidates and for creating effective bioconjugates. For the this compound scaffold, the design of linkers would be guided by the intended application.

For example, in the context of developing antibody-drug conjugates (ADCs), a linker would need to be stable in circulation but cleavable upon internalization into a cancer cell. Different linker technologies, such as cleavable dipeptides or acid-labile hydrazones, could be explored.

The exploration of the this compound scaffold is still in its infancy. The lack of dedicated research highlights a significant opportunity for synthetic and medicinal chemists. The development of efficient synthetic routes is the first and most critical hurdle. Once overcome, the systematic exploration of this unique scaffold through SAR studies, combinatorial library synthesis, and the design of chemical probes could unlock its potential for the discovery of new and innovative therapeutic agents.

Advanced Applications of 1,2,5 Triazaspiro 2.5 Oct 1 Ene in Chemical Sciences

1,2,5-Triazaspiro[2.5]oct-1-ene as a Privileged Scaffold in Organic Synthesis

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them invaluable starting points for drug discovery and the synthesis of bioactive molecules. The this compound structure, with its densely packed functional groups and stereochemical complexity, is a prime candidate for such a role.

Building Block for Complex Molecule Construction

The strained diazirine ring of this compound is a latent source of reactivity. Upon thermal or photochemical activation, it can extrude nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then undergo a variety of transformations, including C-H insertion and cyclopropanation reactions, allowing for the rapid construction of intricate molecular architectures from simple precursors. The piperidine (B6355638) portion of the scaffold, on the other hand, offers a handle for further functionalization, enabling the synthesis of a diverse library of compounds.

Chiral Auxiliary or Catalyst in Asymmetric Synthesis

The inherent chirality of substituted this compound derivatives makes them promising candidates for use as chiral auxiliaries or catalysts in asymmetric synthesis. e-bookshelf.dethieme-connect.de A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it is removed. youtube.com The rigid spirocyclic framework of this compound could provide a well-defined chiral environment to control the facial selectivity of reactions on an attached substrate. Furthermore, the nitrogen atoms within the scaffold could act as coordination sites for metal catalysts, leading to the development of novel chiral ligands for a range of asymmetric transformations. youtube.com The development of organocatalysis has also opened new avenues for the use of chiral molecules like this compound as metal-free catalysts. mdpi.comyoutube.com

Integration into Materials Science and Chemical Sensing Technologies

The unique electronic and structural properties of the this compound scaffold suggest its potential for integration into advanced materials and sensing technologies.

Photochromic and Optoelectronic Applications of Triazaspiro[2.5]octene Derivatives

The photo-induced nitrogen extrusion from the diazirine ring of this compound derivatives could be harnessed for the development of photochromic materials. Photochromic compounds can reversibly change their color and absorption properties upon exposure to light, making them suitable for applications such as optical data storage, smart windows, and molecular switches. The change in the molecular structure accompanying the nitrogen extrusion could lead to a significant alteration of the compound's electronic properties, which could be exploited in the design of novel optoelectronic devices.

Surface Functionalization and Nanomaterial Hybridization

The versatile reactivity of the this compound scaffold could be employed for the surface functionalization of various materials. For instance, the carbene generated from the diazirine ring could be used to form covalent bonds with the surfaces of polymers, metals, or carbon nanomaterials, thereby modifying their properties. This could lead to the development of new hybrid materials with enhanced stability, conductivity, or biocompatibility.

Research on Antifouling Agents Derived from this compound Scaffolds

The accumulation of unwanted microorganisms, plants, and algae on submerged surfaces, a phenomenon known as biofouling, is a significant problem in marine industries. There is a continuous search for new, environmentally friendly antifouling agents. The unique chemical structure of this compound and its derivatives could serve as a starting point for the design of novel antifouling compounds. The nitrogen-rich nature of the scaffold, combined with the potential for diverse functionalization, could lead to the discovery of molecules that can effectively deter the settlement of fouling organisms without causing harm to the marine ecosystem.

While the practical applications of this compound are yet to be extensively explored, the theoretical groundwork suggests a promising future for this intriguing heterocyclic compound. Further research into the synthesis, reactivity, and properties of this scaffold is warranted to fully unlock its potential in the chemical sciences.

Role of this compound in Mechanistic Studies of Biological Processes (Focusing on Chemical Interactions, not Therapeutic Outcomes)

The utility of This compound in the elucidation of biological mechanisms is intrinsically linked to its identity as a diazirine-containing compound. Diazirines are a class of small, photo-activatable functional groups that have become indispensable tools in chemical biology, particularly for photoaffinity labeling (PAL). rsc.org The core strength of this technique lies in the ability of diazirines, upon irradiation with UV light, to generate highly reactive and non-specific carbenes. These carbenes can then form covalent bonds with nearby molecules, providing a "snapshot" of molecular interactions within a native biological environment. rsc.orgchemsynthesis.com

The spirocyclic nature of This compound imparts specific mechanistic characteristics that distinguish it from more common linear diazirine probes. Research into the photolysis of spirocyclic diazirines suggests that they primarily react through a "true" carbene mechanism. nih.gov This is in contrast to some linear diazirines, which can also form diazo isomers upon photolysis. These diazo intermediates can have longer lifetimes and different reactivity profiles, potentially leading to less precise labeling of the intended target. nih.gov The preference of spirocyclic diazirines for a direct carbene pathway is a significant advantage in mechanistic studies where precise identification of binding partners is crucial.

The process of photoaffinity labeling using a probe like This compound typically involves the following steps:

Probe Design and Synthesis: The diazirine moiety is incorporated into a molecule of interest, such as a ligand for a specific protein.

Incubation with Biological Sample: The probe is introduced to a complex biological mixture, such as a cell lysate or even live cells, allowing it to bind to its target protein(s).

Photo-activation: The sample is irradiated with UV light (typically around 350-365 nm), triggering the extrusion of nitrogen gas from the diazirine ring and the formation of a highly reactive carbene. chemsynthesis.comnih.gov

Covalent Cross-linking: The generated carbene rapidly inserts into nearby chemical bonds, forming a stable covalent link between the probe and the interacting biomolecule.

Analysis: The labeled biomolecules are then detected and identified using various analytical techniques, such as mass spectrometry, to reveal the binding partners of the original molecule.

The table below summarizes the key mechanistic aspects of spirocyclic diazirines like This compound in comparison to linear diazirines for photoaffinity labeling.

FeatureSpirocyclic Diazirines (e.g., this compound)Linear Diazirines
Primary Reactive Intermediate CarbeneCarbene and Diazo Isomer
Reaction Mechanism Predominantly 'true' carbene insertionCan involve both carbene insertion and reactions of the diazo intermediate
Labeling Specificity Potentially higher due to the short-lived carbeneMay be influenced by the reactivity and diffusion of the longer-lived diazo isomer
pH Dependence Generally less pH-dependent labelingLabeling can be pH-dependent, especially if the diazo intermediate is involved

This table presents generalized characteristics of spirocyclic diazirines based on available research for this class of compounds.

Radiochemistry and Isotopic Labeling of this compound for Research Probes

To enhance the detection and quantification of labeled biomolecules, photoaffinity probes are often synthesized with an isotopic label. The introduction of a radioisotope into the structure of This compound would create a powerful tool for sensitive and quantitative biological studies. While specific reports on the radiolabeling of This compound are not prevalent in the literature, the general principles of isotopic labeling of diazirine-containing probes are well-established.

Commonly used isotopes for this purpose include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). The choice of isotope depends on the specific requirements of the experiment, such as the desired level of radioactivity and the synthetic feasibility. For instance, tritium is often favored for its high specific activity, which allows for highly sensitive detection.

A hypothetical radiolabeled version of This compound could be synthesized by incorporating the radioisotope at a position that is stable and does not interfere with the photo-activation process or the biological activity of the probe. The resulting radiolabeled probe would allow for:

Highly Sensitive Detection: Radioactivity provides a signal with a very high signal-to-noise ratio, enabling the detection of even low-abundance binding partners. chemsynthesis.com

Quantitative Analysis: The amount of radioactivity incorporated into a biomolecule can be directly correlated to the extent of binding, allowing for quantitative comparisons between different experimental conditions.

Autoradiography: In tissue or whole-cell experiments, the location of the radiolabeled probe can be visualized using autoradiography, providing spatial information about the distribution of the target biomolecule.

The table below outlines potential isotopic labeling strategies for diazirine-based probes like This compound .

IsotopeCommon Labeling PositionDetection MethodKey Advantages
Tritium (³H) On the carbon backbone, away from the diazirine ringLiquid Scintillation Counting, AutoradiographyHigh specific activity, low energy beta emission allows for good spatial resolution in autoradiography
Carbon-14 (¹⁴C) Incorporated into the carbon skeletonLiquid Scintillation Counting, AutoradiographyLonger half-life than tritium, stable label
Iodine-125 (¹²⁵I) Typically requires addition of a tyrosine or phenolic moiety to the probeGamma Counting, AutoradiographyHigh energy gamma emission, very high sensitivity

This table illustrates general isotopic labeling strategies applicable to photoaffinity probes of this class.

Future Research Directions and Unaddressed Challenges in 1,2,5 Triazaspiro 2.5 Oct 1 Ene Chemistry

Development of Highly Efficient and Selective Synthetic Routes

A primary hurdle in the study of triazaspirocycles is the development of efficient and selective synthetic methodologies. While methods such as 1,3-dipolar cycloadditions are commonly employed for the synthesis of triazaspirocycles, there is a continuous need for more versatile and atom-economical routes. nih.gov Future research should focus on:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is crucial for accessing chiral triazaspirocycles, which are of significant interest for applications in medicinal chemistry. This includes the design of novel chiral catalysts and the optimization of reaction conditions to achieve high enantiomeric excess.

Novel Cycloaddition Strategies: Exploration of unconventional cycloaddition reactions beyond the well-established [3+2] cycloadditions could provide access to novel triazaspirocyclic scaffolds. nih.gov This might involve investigating higher-order cycloadditions or employing different types of dipolarophiles and dipoles.

Flow Chemistry and Microwave-Assisted Synthesis: The application of modern synthetic technologies like flow chemistry and microwave-assisted synthesis could lead to more rapid, scalable, and safer production of 1,2,5-Triazaspiro[2.5]oct-1-ene and its derivatives. These techniques can offer improved control over reaction parameters, leading to higher yields and purities.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of the this compound core is largely unexplored. A deeper understanding of its chemical behavior is essential for its application as a building block in the synthesis of more complex molecules. Key areas for investigation include:

Ring-Opening and Rearrangement Reactions: Investigating the stability of the spirocyclic core under various conditions (e.g., acidic, basic, thermal, photochemical) could reveal novel ring-opening or rearrangement pathways, leading to the formation of diverse molecular architectures.

Functionalization of the Spirocyclic Scaffold: Developing methods for the selective functionalization of the triazaspirocyclic ring system is critical for creating libraries of derivatives with diverse properties. This includes exploring C-H activation, and reactions at the nitrogen atoms.

Reactivity as a Ligand in Coordination Chemistry: The presence of multiple nitrogen atoms suggests that this compound could act as a ligand for various metal centers. The synthesis and characterization of metal complexes featuring this spirocycle could open up applications in catalysis and materials science.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Future efforts in this area should include:

Conformational Analysis: Detailed computational studies can provide insights into the preferred conformations of the spirocyclic system and how these are influenced by substituent effects. This knowledge is crucial for designing molecules with specific three-dimensional shapes for biological targets.

Prediction of Spectroscopic Properties: Accurate prediction of spectroscopic data (e.g., NMR, IR) can aid in the characterization of newly synthesized triazaspirocycles.

Modeling of Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of known and novel reactions involving triazaspirocycles, which can guide the development of more efficient synthetic routes.

Expanding Applications in Emerging Fields of Chemical Research

While triazaspirocycles have shown promise in medicinal chemistry, their potential applications in other areas of chemical research remain to be fully explored. Future research should aim to:

Materials Science: The rigid, three-dimensional structure of this compound could be exploited in the design of novel polymers, and other functional materials with unique properties.

Chemical Biology: Triazaspirocycles can be developed as chemical probes to study biological processes. Their unique structures could allow for specific interactions with proteins or other biomolecules.

Agrochemicals: The biological activity of triazaspirocycles could be harnessed for the development of new pesticides and herbicides with novel modes of action.

Investigation of Biosynthetic Pathways for Naturally Occurring Triazaspirocycles

Although this compound itself has not been reported as a natural product, a number of complex triazaspirocycles are found in nature. nih.gov Understanding their biosynthesis could provide valuable insights for the development of new synthetic strategies. Research in this area should focus on:

Identification and Characterization of Biosynthetic Genes: Identifying the genes and enzymes responsible for the formation of the triazaspirocyclic core in natural products can inspire the development of biocatalytic methods for their synthesis.

Elucidation of Biosynthetic Mechanisms: Detailed mechanistic studies of the enzymatic reactions involved in the construction of triazaspirocycles can provide a blueprint for the design of biomimetic synthetic approaches.

Multidisciplinary Collaborations for Comprehensive Understanding of Spirocyclic Systems

Addressing the multifaceted challenges in triazaspirocycle chemistry will require a collaborative approach. Fostering interactions between different scientific disciplines is crucial for a comprehensive understanding of these complex molecules. This includes collaborations between:

Synthetic Organic Chemists and Computational Chemists: To design and synthesize novel triazaspirocycles with desired properties.

Medicinal Chemists and Biologists: To evaluate the biological activity of new triazaspirocyclic compounds and identify potential drug candidates.

Materials Scientists and Polymer Chemists: To explore the potential of triazaspirocycles in the development of new materials.

By addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of this compound and the broader class of triazaspirocyclic compounds, leading to advancements in a wide range of scientific fields.

Q & A

Q. What are the optimal synthetic routes for 1,2,5-Triazaspiro[2.5]oct-1-ene, and how can reaction conditions be systematically optimized?

The synthesis of spirocyclic triazaspiro compounds often involves multi-step reactions, including cyclization and functional group protection. A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can optimize yield and purity . For example, intermediates like 5-Boc-6-methyl derivatives (e.g., SY377997 in ) require controlled deprotection steps. Reaction monitoring via LC-MS and NMR ensures intermediate stability .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (¹H-¹³C HSQC, HMBC) resolves spirocyclic conformation and substituent orientation. X-ray crystallography provides definitive stereochemical assignments, particularly for hydrochloride salts (e.g., SY377995 in ) . Purity is validated via HPLC with UV/ELSD detection, using gradient elution to separate regioisomers .

Q. How can researchers design biological activity screens for this compound, given its spirocyclic architecture?

Target-based assays (e.g., enzyme inhibition) should prioritize receptors sensitive to constrained bicyclic systems, such as G-protein-coupled receptors (GPCRs) or kinases. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity, while molecular docking predicts interactions with active sites .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies often arise from off-target effects or variable metabolic stability. Use orthogonal assays (e.g., cellular thermal shift assays [CETSA] vs. biochemical screens) to confirm target engagement. Pharmacokinetic studies in hepatocyte models assess CYP-mediated degradation, while molecular dynamics (MD) simulations identify conformational changes affecting potency .

Q. What strategies address the conformational flexibility of the spirocyclic system during derivatization?

The spiro[2.5]octane scaffold exhibits strain-dependent reactivity. Substituents at the 6-position (e.g., methyl groups in SY377997) stabilize chair-like conformations, reducing side reactions. DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in alkylation or acylation reactions, guiding synthetic routes .

Q. How can researchers leverage this compound’s unique topology for drug discovery?

Its compact, three-dimensional structure enhances binding to shallow protein pockets. Fragment-based drug discovery (FBDD) screens paired with X-ray crystallography identify pharmacophores. For example, the 1,2,5-triaza motif may mimic peptide bonds in protease inhibitors. ADMET profiling in vitro (e.g., PAMPA permeability) optimizes lead compounds .

Methodological Considerations

  • Data Contradictions : Cross-validate results using multiple analytical platforms (e.g., NMR vs. LC-MS for degradation products) .
  • Experimental Design : Use response surface methodology (RSM) to model nonlinear relationships between reaction variables .
  • Safety : Handle hydrochloride salts (e.g., SY377995) in fume hoods due to potential respiratory irritation (H335 hazard code in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.